molecular formula C20H23FN2O3 B247730 1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone

Katalognummer: B247730
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: GCYZTNMMGDWRNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Wirkmechanismus

The mechanism of action of 1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is not fully understood. However, it is believed that the compound interacts with the target proteins through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This results in the modulation of the activity of the target protein, leading to the desired biological effect.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including phosphodiesterases and kinases. It has also been shown to modulate the activity of various receptors, including dopamine and serotonin receptors. In addition, the compound has been shown to affect ion channels, including calcium and potassium channels.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone is its ability to interact with various biological targets. This makes it a promising candidate for drug development. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone. One potential direction is the development of drugs targeting specific biological targets, such as enzymes, receptors, and ion channels. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, such as cancer, neurological disorders, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesemethoden

The synthesis of 1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone involves several steps. The starting material for the synthesis is 4-methoxyphenol, which is then converted to 4-methoxyphenyl ether. The next step involves the reaction of the 4-methoxyphenyl ether with 1-(3-fluorobenzyl)piperazine to form the intermediate product. The final step involves the reaction of the intermediate product with ethyl chloroformate to yield the desired product.

Wissenschaftliche Forschungsanwendungen

1-[4-(3-Fluoro-benzyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit significant activity against various biological targets, including enzymes, receptors, and ion channels. This makes it a promising candidate for the development of drugs targeting these targets.

Eigenschaften

Molekularformel

C20H23FN2O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C20H23FN2O3/c1-25-18-5-7-19(8-6-18)26-15-20(24)23-11-9-22(10-12-23)14-16-3-2-4-17(21)13-16/h2-8,13H,9-12,14-15H2,1H3

InChI-Schlüssel

GCYZTNMMGDWRNY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Kanonische SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.